

Application Notes and Protocols: Williamson Ether Synthesis of (2-Methoxyethyl)benzene

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Compound of Interest

Compound Name: (2-Methoxyethyl)benzene

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Introduction

(2-Methoxyethyl)benzene, also known as phenethyl methyl ether, is a valuable organic compound utilized in the fragrance and pharmaceutical industries. Its synthesis is a classic example of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers from an alcohol and an alkyl halide.^[1] This document provides detailed protocols for the synthesis of **(2-Methoxyethyl)benzene** via the traditional Williamson ether synthesis and an alternative green chemistry approach, along with comprehensive data for product characterization.

The Williamson ether synthesis proceeds via an SN2 reaction mechanism, involving the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide.^[1] For the synthesis of **(2-Methoxyethyl)benzene**, 2-phenylethanol is deprotonated using a strong base, followed by reaction with a methylating agent.

Traditional Williamson Ether Synthesis Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses and is optimized for the synthesis of **(2-Methoxyethyl)benzene**.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
2-Phenylethanol	C ₈ H ₁₀ O	122.16	50	6.11 g (5.8 mL)
Sodium Hydride (60% dispersion in mineral oil)	NaH	24.00	60	2.40 g
Methyl Iodide	CH ₃ I	141.94	75	10.65 g (4.65 mL)
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	-	150 mL
Saturated Aqueous Ammonium Chloride	NH ₄ Cl(aq)	-	-	50 mL
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	-	100 mL
Brine (Saturated Aqueous NaCl)	NaCl(aq)	-	-	50 mL
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	-	q.s.

Experimental Procedure

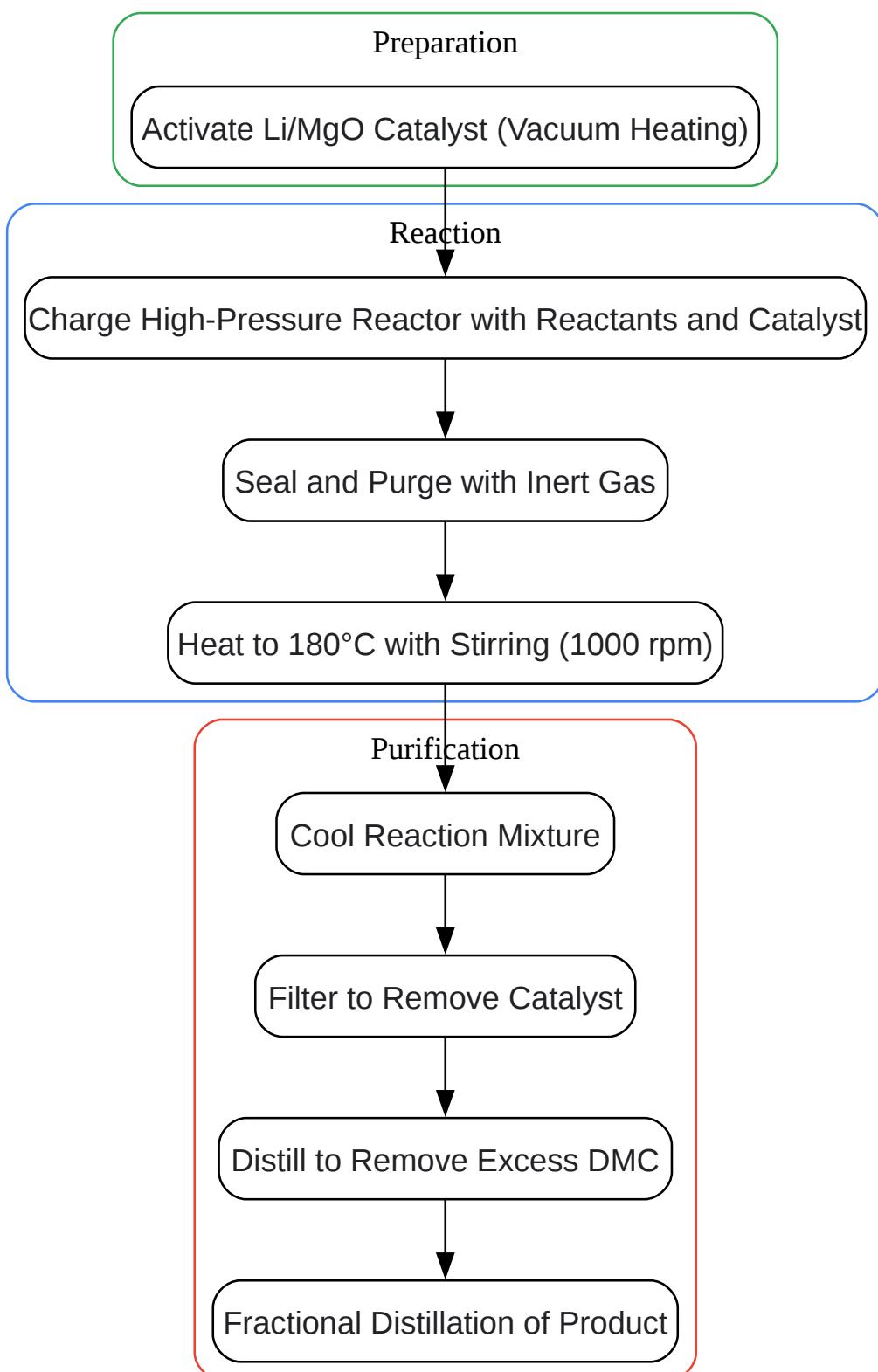
- Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. The entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.
- Alkoxide Formation: To the flask, add sodium hydride (2.40 g, 60 mmol) and anhydrous THF (100 mL). The suspension is cooled to 0 °C in an ice bath. A solution of 2-phenylethanol (6.11 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes with continuous stirring. After the addition is complete, the reaction mixture

is allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases.

- **Methylation:** The flask is cooled again to 0 °C. Methyl iodide (10.65 g, 75 mmol) is added dropwise over 20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride (50 mL) at 0 °C to decompose any unreacted sodium hydride. The mixture is then transferred to a separatory funnel.
- **Extraction and Purification:** The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure to yield **(2-Methoxyethyl)benzene** as a colorless liquid.

Experimental Workflow



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References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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